6-Iodoindoline and its derivatives have been the subject of various studies due to their potential applications in medicine and pharmacology. These compounds are known for their biological activities, which include acting as vasodilator-depressors, diuretics, natriuretics, and receptor tyrosine kinase inhibitors. They have been investigated for their therapeutic potential in conditions such as hypertension, cancer, and organophosphate poisoning, as well as for their use in in vivo imaging of brain receptors.
One of the primary methods for synthesizing 6-Iodoindoline involves the use of zirconocene chemistry. [] This approach utilizes zirconocene (methyl) chloride to react with a suitable precursor, typically a halogenated phenylamine derivative, followed by treatment with iodine (I2). This method allows for the regioselective introduction of the iodine atom at the 6-position of the indoline ring.
The presence of the iodine atom makes 6-Iodoindoline a versatile substrate for various chemical transformations. One notable reaction is the Heck reaction, a palladium-catalyzed coupling reaction. [] This reaction enables the formation of a new carbon-carbon bond between the 6-position of the iodoindoline ring and an appropriately substituted alkene.
6-Iodoamiloride has been evaluated for its effects on blood pressure in different models of experimental hypertension. It has shown a transient fall in blood pressure in rats with reduced renal mass-saline hypertension or one-kidney, one clip hypertension, and a more sustained effect in spontaneously hypertensive rats, suggesting its potential as a diagnostic probe and therapeutic agent for certain types of hypertension1.
Novel bis spiro-cyclic 2-oxindole derivatives have been synthesized and assessed for their anticancer activity. These compounds, particularly compound 6a, have shown potent cytotoxic effects against various human cancer cell lines, surpassing the standard drug Fluorouracil (5-FU). The mechanism involves DNA fragmentation, cell cycle arrest, and induction of apoptosis, making these derivatives promising candidates for the development of new cancer therapies2.
The synthesis of 6-arylureido-3-pyrrol-2-ylmethylideneindolin-2-one derivatives has led to the discovery of potent inhibitors of receptor tyrosine kinases, which are key players in cancer cell growth and angiogenesis. These inhibitors have shown efficacy in preclinical models, including complete inhibition of tumor growth in a myeloid leukemia xenograft model, highlighting their potential as cancer treatments3.
In the context of organophosphate poisoning, which can lead to impaired neuromuscular transmission, certain 6-iodoindoline derivatives have been found to improve neuromuscular function. The oxime HI-6, for example, has been shown to enhance muscle contractions and electrophysiological responses after acetylcholinesterase inhibition by organophosphates, suggesting its therapeutic value in such poisonings4.
5-Iodo-A-85380, a subtype-selective ligand for nicotinic acetylcholine receptors, has been used in single photon emission computed tomography (SPECT) for in vivo imaging of brain receptors. This compound has demonstrated high affinity, receptor subtype selectivity, low nonspecific binding, and reversibility, making it a promising ligand for SPECT imaging of neuronal nicotinic acetylcholine receptors in the human brain567.
The mechanism of action of 6-iodoindoline derivatives varies depending on the specific compound and its target. For instance, 6-Iodoamiloride, an analogue of the sodium channel blocker amiloride, has been shown to produce a pronounced and sustained fall in blood pressure in spontaneously hypertensive rats by possibly affecting the permeability of vascular smooth muscle cells to sodium1. In the context of cancer, bis spiro-cyclic 2-oxindole derivatives have demonstrated the ability to inhibit proliferation, induce apoptosis, and cause cell cycle arrest in S phase in breast cancer cells through the up-regulation of caspase-3, tumor suppressor gene p53, and pro-apoptotic gene BAX, and down-regulation of the anti-apoptotic BCL2 gene2. Additionally, ureidoindolin-2-one derivatives have been found to inhibit receptor tyrosine kinases involved in angiogenesis and cell proliferation, such as VEGFR and PDGFR, which could be beneficial in treating cancers3.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4